
5-Bromo-1,3-thiazole-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,3-thiazole-2-sulfonyl chloride is a chemical compound with the molecular formula C3HBrClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-thiazole-2-sulfonyl chloride typically involves the bromination of thiazole followed by sulfonylation. One common method includes treating 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the reaction of 5-bromothiazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1,3-thiazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the reagents used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
科学的研究の応用
5-Bromo-1,3-thiazole-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-1,3-thiazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .
類似化合物との比較
Similar Compounds
5-Bromothiazole: A simpler derivative of thiazole without the sulfonyl chloride group.
5-Bromo-1,2,3-trimethoxybenzene: Another brominated compound used in organic synthesis.
Uniqueness
5-Bromo-1,3-thiazole-2-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C3HBrClNO2S2 |
|---|---|
分子量 |
262.5 g/mol |
IUPAC名 |
5-bromo-1,3-thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C3HBrClNO2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H |
InChIキー |
AJMCMBOTGWQZEN-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)S(=O)(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


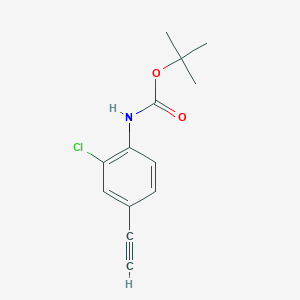


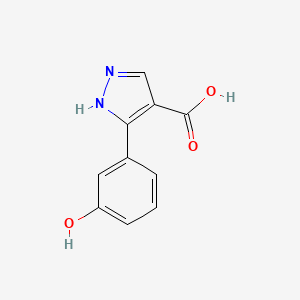

aminehydrochloride](/img/structure/B15322408.png)
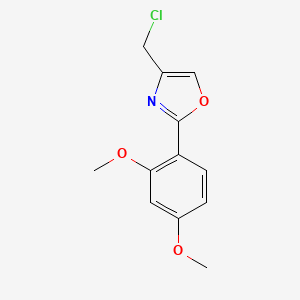


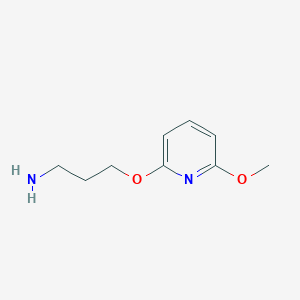
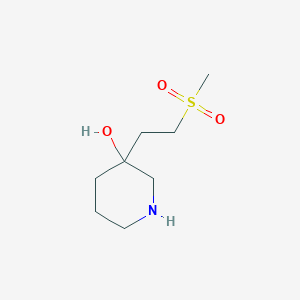

![O-[4-(Methylsulfonyl)benzyl]hydroxylamine](/img/structure/B15322434.png)

